molecular formula C19H14N2O2 B5797999 2-benzo[e][1]benzofuran-1-yl-N-pyridin-3-ylacetamide

2-benzo[e][1]benzofuran-1-yl-N-pyridin-3-ylacetamide

Cat. No.: B5797999
M. Wt: 302.3 g/mol
InChI Key: NKXHQPWLOMSSAB-UHFFFAOYSA-N
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Description

2-benzoebenzofuran-1-yl-N-pyridin-3-ylacetamide is a complex organic compound that features a benzofuran moiety fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoebenzofuran-1-yl-N-pyridin-3-ylacetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, benzofuran derivatives can be synthesized via microwave-assisted synthesis, which offers high yields and fewer side reactions . The reaction conditions often involve the use of catalysts such as palladium or copper, and bases like cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-benzoebenzofuran-1-yl-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenated derivatives and appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-benzoebenzofuran-1-yl-N-pyridin-3-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzoebenzofuran-1-yl-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzoebenzofuran-1-yl-N-pyridin-3-ylacetamide is unique due to its specific structural features that combine the benzofuran and pyridine moieties

Properties

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c22-18(21-15-5-3-9-20-11-15)10-14-12-23-17-8-7-13-4-1-2-6-16(13)19(14)17/h1-9,11-12H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXHQPWLOMSSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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